molecular formula C15H18ClNO3 B4007881 Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate

Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate

Cat. No.: B4007881
M. Wt: 295.76 g/mol
InChI Key: UHPPBWZRSJRJBS-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate is a complex organic compound that features a cyclopentyl ring, a chloroaniline moiety, and an ester functional group

Scientific Research Applications

Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate typically involves multiple steps. One common approach is to start with the nitration of chlorobenzene to form 4-nitrochlorobenzene, followed by reduction to yield 4-chloroaniline . This intermediate can then undergo further reactions to introduce the cyclopentyl and ester groups, often involving Friedel-Crafts acylation and subsequent esterification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would be essential to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism by which Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroaniline moiety can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis under physiological conditions, releasing active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate is unique due to its combination of a cyclopentyl ring, chloroaniline moiety, and ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 3-(4-chloroanilino)-2-cyclopentyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-20-15(19)13(10-4-2-3-5-10)14(18)17-12-8-6-11(16)7-9-12/h6-10,13H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPPBWZRSJRJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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